Sodium dodecyl sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;dodecyl sulfate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMJMQXJHONAFJ-UHFFFAOYSA-M | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaSO4C12H25, C12H25O4S.Na, C12H25NaO4S | |
| Record name | DODECYL SULFATE, [SODIUM SALT] | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | SODIUM LAURYL SULFATE | |
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| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID1026031 | |
| Record name | Sodium dodecyl sulfate | |
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Molecular Weight |
288.38 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dodecyl sulfate, [sodium salt] appears as white to pale yellow paste or liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White or cream-colored solid; [Merck Index] White to pale yellow paste or liquid; [CAMEO] White powder; [MSDSonline], WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |
| Record name | DODECYL SULFATE, [SODIUM SALT] | |
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| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |
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| Record name | Sodium lauryl sulfate | |
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| Record name | SODIUM LAURYL SULFATE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 10 mL water, giving an opalescent solution, In water, 1.00X10+5 mg/L (temp not specified), Solubility in water, g/100ml at 20 °C: 15 (moderate) | |
| Record name | DODECYL SULFATE, [SODIUM SALT] | |
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| Record name | Sodium lauryl sulfate | |
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| Record name | SODIUM LAURYL SULFATE | |
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Density |
greater than 1.1 at 68 °F (USCG, 1999) | |
| Record name | DODECYL SULFATE, [SODIUM SALT] | |
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Impurities |
/Impurities/ Linear alkyl sulphates of shorter and longer chain length, the main impurity being the C14-compound. | |
| Record name | SODIUM LAURYL SULFATE | |
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Color/Form |
White or cream-colored crystals, flakes, or powder, Small, white or light-yellow crystals, White to cream-colored crystals, flakes or powder | |
CAS No. |
151-21-3, 8012-56-4 | |
| Record name | DODECYL SULFATE, [SODIUM SALT] | |
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| Record name | Sodium lauryl sulfate [JAN:NF] | |
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| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |
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| Record name | Sodium dodecyl sulfate | |
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| Record name | Sodium dodecyl sulphate | |
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| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |
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| Record name | SODIUM LAURYL SULFATE | |
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Melting Point |
399 to 405 °F (NTP, 1992), 204 °C | |
| Record name | DODECYL SULFATE, [SODIUM SALT] | |
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| Record name | Sodium lauryl sulfate | |
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Mechanistic Principles of Sodium Dodecyl Sulfate Interactions with Biomolecules
Unfolding and Denaturation Mechanisms of Proteins by Sodium Dodecyl Sulfate (B86663)
The denaturation of proteins by SDS is a multifaceted process that effectively linearizes polypeptide chains, a crucial step in techniques like polyacrylamide gel electrophoresis (SDS-PAGE). This process involves the disruption of the delicate balance of forces that maintain a protein's native three-dimensional structure.
Role of Hydrophobic Interactions in Protein-Sodium Dodecyl Sulfate Complex Formation
A primary driving force in the formation of protein-SDS complexes is the interaction between the hydrophobic alkyl tail of SDS and the nonpolar amino acid residues of the protein. In their native state, proteins typically fold to bury hydrophobic residues within their core, away from the aqueous environment. SDS disrupts this stable conformation by providing a more favorable hydrophobic environment for these residues.
The hydrophobic tails of SDS molecules associate with the nonpolar side chains of amino acids such as leucine, isoleucine, valine, and phenylalanine. This interaction is thermodynamically favorable as it minimizes the exposure of these hydrophobic groups to water. This process effectively turns the protein "inside out," leading to the unfolding of its tertiary and secondary structures. The protein, now coated with SDS molecules, forms a micelle-like structure where the hydrophobic tails of SDS shield the protein's hydrophobic regions from the solvent.
Molecular dynamics simulations have shown that the dodecyl chains of SDS can insert themselves into the hydrophobic core of a protein, actively disrupting the internal packing and leading to a loss of the native structure. The extent of this hydrophobic interaction is a key determinant of the efficiency of SDS as a denaturing agent.
Contribution of Electrostatic Interactions and Charge Masking to Protein Denaturation
While hydrophobic interactions are crucial for the initial binding and unfolding, electrostatic interactions also play a significant role in the denaturation process. The negatively charged sulfate headgroup of SDS interacts with the charged and polar residues on the protein surface.
Initially, electrostatic attraction may occur between the anionic sulfate groups of SDS and positively charged amino acid residues like lysine (B10760008) and arginine on the protein surface. However, the predominant effect of SDS is the masking of the protein's intrinsic charge. As SDS molecules bind cooperatively to the polypeptide chain, they impart a large net negative charge that overwhelms the protein's native charge. This results in strong electrostatic repulsion between different segments of the protein chain, further promoting unfolding and preventing aggregation.
This uniform negative charge distribution along the protein backbone is fundamental to the principle of SDS-PAGE, where the migration of the protein-SDS complex through the gel matrix is primarily dependent on its molecular weight, rather than its native charge or shape.
Interactive Table: Key Interactions in SDS-Protein Denaturation
| Interaction Type | SDS Component Involved | Protein Residues Involved | Primary Effect |
|---|---|---|---|
| Hydrophobic | Dodecyl (alkyl) tail | Nonpolar (e.g., Leu, Ile, Val, Phe) | Unfolding of protein core, formation of micelle-like complexes |
| Electrostatic | Sulfate headgroup | Charged (e.g., Lys, Arg, Asp, Glu) and Polar | Initial binding, charge masking, intramolecular repulsion |
Dynamics of Protein-Sodium Dodecyl Sulfate Binding and Conformational Transitions
The binding of SDS to a protein is a dynamic and cooperative process. At low concentrations, SDS monomers may bind to high-affinity sites on the protein surface. As the SDS concentration increases, a cooperative binding phase occurs, leading to the formation of micelle-like clusters along the polypeptide chain. This cooperative binding is a key feature of the denaturation process, resulting in a rapid and significant conformational transition from a folded to an unfolded state.
Studies have revealed that the unfolded protein can wrap around SDS micelles in what is described as a "beads-on-a-string" or "necklace" model. In this model, the polypeptide chain links several SDS micelles, with segments of the protein adsorbed onto the surface of these micelles. This dynamic structure is not static, and the protein can move fluidly around the micelles. The number and size of these micelles can vary depending on the protein and the concentration of SDS.
Kinetic Analysis of Sodium Dodecyl Sulfate-Induced Protein Unfolding
The kinetics of protein unfolding induced by SDS can be complex and often exhibit multi-phasic behavior. The rate of unfolding is dependent on several factors, including SDS concentration, temperature, and the intrinsic stability of the protein.
Kinetic studies, often employing techniques like stopped-flow fluorescence or circular dichroism, have shown that the unfolding process can involve one or more intermediate states. The initial binding of SDS monomers is typically a fast process, followed by a slower, rate-limiting step corresponding to the major conformational rearrangement and unfolding of the protein structure. The rate constants for these processes are highly dependent on the SDS concentration, with higher concentrations generally leading to faster unfolding rates. For some proteins, a "burst phase" is observed, indicating a very rapid initial unfolding event upon exposure to SDS.
Interactions of this compound with Nucleic Acids
While SDS is primarily known for its effects on proteins, it also plays a crucial role in procedures involving nucleic acids, largely through its interaction with proteins that are complexed with DNA or RNA.
Disruption of Nucleic Acid-Protein Complexes by this compound
In many biological contexts, nucleic acids are tightly associated with proteins, forming nucleoprotein complexes such as chromatin (DNA and histones) and ribonucleoprotein particles (RNA and proteins). SDS is a highly effective agent for disrupting these complexes. quora.comquora.com
The mechanism of disruption primarily involves the denaturation of the protein component of the complex. quora.comquora.com As described in the previous sections, SDS binds to the proteins, disrupting their tertiary and quaternary structures. This unfolding process alters the protein's conformation to such an extent that it can no longer effectively bind to the nucleic acid. The hydrophobic and electrostatic interactions that mediate the protein-nucleic acid binding are broken, leading to the dissociation of the complex and the release of the nucleic acid.
For example, in DNA extraction protocols, SDS is used to lyse cells and denature cellular proteins, including histones and other DNA-binding proteins. quora.comquora.com This releases the DNA into the solution, free from the proteins that would otherwise interfere with its purification and subsequent analysis. The strong denaturing action of SDS also helps to inactivate nucleases, enzymes that could degrade the nucleic acids. quora.com
It is important to note that SDS does not directly interact with the negatively charged phosphate (B84403) backbone of nucleic acids due to electrostatic repulsion. quora.com Its primary role in the context of nucleic acids is the removal of associated proteins.
Hydrophobic Interactions in Uncharged Nucleic Acid Analogue Electrophoresis with this compound
This compound (SDS) plays a crucial role in the electrophoretic analysis of entirely uncharged nucleic acid (NA) analogues, such as phosphoryl guanidine (B92328) oligonucleotides (PGOs), morpholino oligonucleotides (PMOs), and peptide nucleic acids (PNAs). nih.gov The principle of SDS-polyacrylamide gel electrophoresis (SDS-PAGE), traditionally used for protein separation, has been successfully adapted for these synthetic NAs. nih.gov
The mechanism hinges on the ability of SDS to form hydrophobic interactions with these uncharged molecules. nih.gov The long hydrocarbon tail of the SDS molecule associates with the non-polar regions of the NA analogues. This association coats the analogues with SDS molecules, each carrying a negatively charged sulfate group. nih.gov The result is a large complex with a significant net negative charge, which is essential for mobility within a polyacrylamide gel under the influence of an electric field. This imparted charge allows for the size-based separation of otherwise immobile uncharged biomolecules, demonstrating a key application of SDS's amphipathic properties in bioanalytical techniques. nih.gov
Mechanisms of Lipid Membrane Solubilization by this compound
The solubilization of lipid membranes by this compound is a multi-stage process critical for various biotechnological applications, including cell lysis and protein extraction. google.commedchemexpress.comnih.gov The mechanism is primarily driven by the amphipathic nature of SDS, which allows it to interact with and ultimately disrupt the phospholipid bilayer. google.comsemanticscholar.org The process is highly dependent on the relative concentrations of the detergent and the membrane lipids. nih.govehu.es
The solubilization process can be generally understood in three stages. First, at low concentrations, SDS monomers partition into the outer leaflet of the lipid bilayer. google.comehu.es As the concentration of SDS increases to its critical micelle concentration (CMC), which is approximately 8 mM, the bilayer becomes saturated with detergent molecules. google.com This saturation induces mechanical strain, leading to the formation of pores and the eventual fragmentation of the membrane. google.comresearchgate.net Finally, the membrane breaks apart completely, forming mixed micelles composed of lipids and detergent molecules. google.comehu.es
Detergent-Lipid Molar Ratios and Partitioning
The initial interaction between SDS and a lipid membrane is governed by the partitioning of detergent monomers from the aqueous phase into the lipid bilayer. nih.govehu.es This partitioning is a key factor that modulates the subsequent solubilization and is heavily influenced by the detergent-to-lipid molar ratio. medchemexpress.com At low ratios, SDS monomers insert themselves among the phospholipid molecules in the membrane's outer layer. google.com
Systematic studies using techniques like small-angle X-ray scattering (SAXS) have examined the structural changes in lipid vesicles upon exposure to varying concentrations of SDS. These experiments highlight the importance of the molar ratio in determining the resulting structures, from intact vesicles to various mixed micellar forms. nih.gov The precise molar concentrations of lipid and detergent dictate the progression through the stages of solubilization. nih.gov
Below is an interactive data table showing example molar concentrations of the lipid DMPC and the detergent SDS used in structural studies of membrane solubilization.
| Lipid Concentration (mM) | Detergent Concentration (mM) | DMPC/SDS Mass Ratio | Resultant Structure (at 20°C) |
| 3.7 | 0.5 | 1:0.06 | Vesicles |
| 3.7 | 1.1 | 1:0.125 | Vesicles |
| 3.7 | 2.2 | 1:0.25 | Vesicles |
| 3.7 | 4.33 | 1:0.5 | Vesicles |
| 3.7 | 8.7 | 1:1 | Coexistence of Vesicles and Bicelles |
| 3.7 | 17.3 | 1:2 | Coexistence of Vesicles and Bicelles |
| 3.7 | 34.7 | 1:4 | Bicelles |
| 3.7 | 69.4 | 1:8 | Bicelles |
| Data derived from structural analysis of Dimyristoylphosphatidylcholine (DMPC) vesicles mixed with SDS. nih.gov |
Biphasic Solubilization Kinetics and Micellization
Advanced biophysical studies have revealed that the process of membrane solubilization by SDS follows biphasic kinetics. medchemexpress.comnih.gov This two-phase mechanism begins with an initial, slower phase where the accumulation of SDS monomers on the vesicle surface leads to events such as vesicle expansion. medchemexpress.comnih.gov This is attributed to the homogeneous incorporation of SDS into the outer layer of the membrane, which increases its curvature. medchemexpress.com
This initial phase is followed by a second, much more rapid phase characterized by fast lipid loss and the formation of mixed micelles. medchemexpress.comnih.gov Once the membrane is saturated with SDS, it reaches a breaking point, leading to the formation of pores and its complete disintegration. google.com The lipid and protein components of the original membrane are then incorporated into thermodynamically stable, soluble structures called mixed micelles, where the hydrophobic tails of both the lipids and the detergent are shielded from the aqueous environment. google.comehu.esmdpi.com
Micellization Behavior and Thermodynamics of Sodium Dodecyl Sulfate Systems
Determination and Factors Influencing Critical Micelle Concentration (CMC)
The critical micelle concentration (CMC) is a fundamental parameter in the study of surfactant solutions, representing the concentration at which the formation of micelles becomes appreciable. Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration approaches the CMC, these monomers begin to aggregate into micelles, leading to significant changes in the physicochemical properties of the solution, such as conductivity, surface tension, and light scattering.
Temperature Dependence of Sodium Dodecyl Sulfate (B86663) CMC
The critical micelle concentration of sodium dodecyl sulfate (SDS) in aqueous solutions exhibits a distinct dependence on temperature. Experimental evidence consistently shows a U-shaped relationship between CMC and temperature. scialert.netnailib.com Initially, as the temperature rises from a lower point, the CMC of SDS tends to decrease, reaching a minimum value at a specific temperature. researchgate.netajchem-a.com Beyond this minimum, a further increase in temperature leads to a corresponding increase in the CMC. nailib.comresearchgate.net
This behavior is a result of two opposing effects of temperature on the micellization process. The initial decrease in CMC with rising temperature is attributed to the endothermic nature of micelle formation at lower temperatures. nailib.com In this range, the increase in thermal energy favors the disruption of the structured water molecules surrounding the hydrophobic tails of the SDS monomers, which is an entropically driven process. However, as the temperature continues to increase, the kinetic energy of the surfactant molecules also increases, which can hinder their aggregation into stable micelles, thus causing the CMC to rise. researchgate.net
The temperature at which the minimum CMC occurs for SDS is typically around 25°C (298 K). researchgate.net Below this temperature, the formation of micelles is primarily an endothermic process, while above it, the process becomes exothermic. nailib.com
The following interactive table presents experimental data on the CMC of SDS at various temperatures, as determined by conductimetry.
| Temperature (K) | CMC (mM) |
| 284 | 8.4 |
| 288 | 8.2 |
| 293 | 8.0 |
| 298 | 8.2 |
| 303 | 8.2 |
| 308 | 8.4 |
| 313 | 8.7 |
| 323 | 9.2 |
| 333 | 9.2 |
| Data sourced from a 2011 study on the thermodynamics of SDS micellization. conicet.gov.ar |
Effects of Additives and Cosolvents on this compound Micellization
The micellization of this compound is significantly influenced by the presence of additives and cosolvents in the aqueous solution. These substances can alter the solvent properties and interact with the surfactant monomers or micelles, thereby affecting the CMC.
Cosolvents: The addition of organic cosolvents, such as ethylene (B1197577) glycol and methanol, generally leads to an increase in the CMC of SDS. dntb.gov.uaresearchgate.net This effect is primarily due to the increased solubility of the hydrophobic tail of the SDS monomer in the mixed solvent system, which disfavors the aggregation into micelles. researchgate.net For instance, as the concentration of ethylene glycol in an aqueous solution increases, the aggregation number of SDS micelles decreases. cdnsciencepub.com The change in the dielectric constant of the medium upon adding a cosolvent can also play a role; a decrease in the dielectric constant increases the mutual repulsion between the ionic head groups of the surfactant, which hinders micellization and raises the CMC. ijsr.net
Additives: The presence of electrolytes and other chemical compounds can have varied effects on the CMC of SDS.
Electrolytes: The addition of salts like aluminum nitrate (B79036) has been shown to decrease the CMC of SDS. chem-soc.si This is because the salt's counter-ions can screen the electrostatic repulsion between the negatively charged head groups of the SDS molecules, thereby promoting micelle formation at a lower concentration. researchgate.net
Organic Molecules: The presence of organic additives such as procaine (B135) hydrochloride can also influence the micellization of SDS. Studies have shown that the CMC of SDS decreases in the presence of procaine hydrochloride, indicating that the additive promotes micelle formation. ajchem-a.com
Thermodynamic Parameters of Micelle Formation
The process of micelle formation is governed by thermodynamic principles. The standard free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization provide insight into the spontaneity and driving forces of this self-assembly process. These parameters can be determined from the temperature dependence of the CMC. cdnsciencepub.com
Analysis of Standard Free Energy (ΔG°mic)
The standard Gibbs free energy of micellization (ΔG°mic) is a measure of the spontaneity of the micelle formation process. A negative value of ΔG°mic indicates that micellization is a spontaneous process. For this compound in aqueous solution, the ΔG°mic values are consistently negative across a range of temperatures, confirming the spontaneous nature of micelle formation. conicet.gov.arresearchgate.net
The magnitude of ΔG°mic becomes slightly more negative as the temperature increases, suggesting that the process becomes more favorable at higher temperatures within the studied range. conicet.gov.ar This spontaneity arises from the system's tendency to minimize the unfavorable contact between the hydrophobic tails of the surfactant and water molecules. umcs.pl
Evaluation of Standard Enthalpy (ΔH°mic)
The standard enthalpy of micellization (ΔH°mic) reflects the heat change associated with the formation of micelles. The sign and magnitude of ΔH°mic for SDS are temperature-dependent. At lower temperatures, the micellization of SDS is an endothermic process (positive ΔH°mic), while at higher temperatures, it becomes exothermic (negative ΔH°mic). researchgate.net This change is related to the temperature-dependent nature of the hydrophobic interactions.
The transition from an endothermic to an exothermic process occurs around the temperature of the minimum CMC. ajchem-a.com The negative enthalpy values at higher temperatures indicate that the aggregation process releases heat. conicet.gov.ar
Assessment of Standard Entropy (ΔS°mic)
While the aggregation of surfactant monomers into a more ordered micellar structure would suggest a decrease in entropy, the positive contribution from the release of water molecules typically dominates. conicet.gov.ar However, as the temperature increases, the degree of water structuring around the monomers decreases, leading to a smaller positive entropic contribution upon micellization. conicet.gov.ar Consequently, ΔS°mic tends to decrease with increasing temperature. conicet.gov.ar
The following interactive table provides the thermodynamic parameters for SDS micellization at various temperatures.
| Temperature (K) | ΔG°mic (kJ mol⁻¹) | ΔH°mic (kJ mol⁻¹) | ΔS°mic (J K⁻¹ mol⁻¹) |
| 284 | -20.4 | -0.6 | 70 |
| 288 | -20.7 | -2.1 | 65 |
| 293 | -21.1 | -4.1 | 58 |
| 298 | -21.2 | -6.2 | 50 |
| 303 | -21.6 | -8.3 | 44 |
| 308 | -21.7 | -10.3 | 37 |
| 313 | -21.8 | -12.5 | 30 |
| 323 | -22.1 | -16.7 | 17 |
| 333 | -22.3 | -21.0 | 4 |
| Data sourced from a 2011 study on the thermodynamics of SDS micellization. conicet.gov.ar |
Enthalpy-Entropy Compensation Phenomena in this compound Micellization
The micellization of this compound is governed by a delicate balance between enthalpic and entropic contributions, which exhibit a phenomenon known as enthalpy-entropy compensation. acs.org This principle describes a linear relationship between the enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization over a range of temperatures. As temperature changes, the shifts in ΔH°mic and TΔS°mic counteract each other, resulting in a relatively small change in the Gibbs free energy of micellization (ΔG°mic). acs.orgconicet.gov.ar
As the temperature increases, the structured water layer around the monomers is naturally diminished, reducing the entropic gain upon micellization. conicet.gov.ar Consequently, the process becomes increasingly enthalpy-driven. acs.org The standard enthalpy of micellization (ΔH°mic) for SDS is typically negative (exothermic) at higher temperatures and can become positive (endothermic) at lower temperatures.
This relationship can be observed through the compensation temperature (Tc), which is the slope of a plot of ΔH°mic versus TΔS°mic. Studies have determined compensation temperatures for SDS in various aqueous environments. For instance, in the presence of the local anesthetic procaine hydrochloride, the Tc for SDS was found to be 307.7 ±1.63 K. ajchem-a.com The addition of cosolvents like methanol, ethylene glycol, and glycerol (B35011) also influences the thermodynamics, generally lowering both the enthalpy and entropy changes by reducing the solution's hydrophobicity. epa.govcityu.edu.hk Despite these changes, the compensation temperature often remains constant over a range of cosolvent concentrations. cityu.edu.hk
| Temperature (K) | ΔG°mic (kJ mol-1) | ΔH°mic (kJ mol-1) | TΔS°mic (kJ mol-1) |
|---|---|---|---|
| 298.15 | -37.5 | -1.5 | 36.0 |
| 303.15 | -37.6 | -3.0 | 34.6 |
| 308.15 | -37.7 | -4.5 | 33.2 |
| 313.15 | -37.8 | -6.0 | 31.8 |
| 318.15 | -37.9 | -7.5 | 30.4 |
Structural Characterization and Aggregation Phenomena of this compound Micelles
Determination of Micelle Aggregation Numbers
The aggregation number (Nagg) is a fundamental characteristic of a micelle, defined as the average number of surfactant monomers comprising a single micelle. wikipedia.org Several experimental techniques are employed to determine the Nagg for SDS, each with its own underlying principles.
Fluorescence Quenching (FQ): This is one of the most common methods. acs.org It involves introducing a fluorescent probe molecule (fluorophore) and a quencher into the micellar solution. nih.govjh.edu The principle relies on the assumption that the probe and quencher molecules are distributed among the micelles according to a statistical model, often Poisson statistics. jh.edu By measuring the decrease in fluorescence intensity as a function of quencher concentration, the micelle concentration can be determined. The aggregation number is then calculated using the total surfactant concentration, the critical micelle concentration (CMC), and the determined micelle concentration. jh.edu Both steady-state and time-resolved fluorescence quenching (TRFQ) techniques are used. csun.eduresearchgate.net
Isothermal Titration Calorimetry (ITC): ITC can be used to determine Nagg by measuring the heat changes associated with the dilution of a concentrated surfactant solution, which causes micelles to break apart. wikipedia.orgacs.org Analysis of the resulting thermogram using mass-action models can yield the CMC, the enthalpy of micellization, and an estimate of the aggregation number. acs.org
Other methods include conductivity measurements, electron spin resonance (ESR) spectroscopy, and various scattering experiments. researchgate.netccmb.res.incsun.edu The aggregation number of SDS is not fixed; it is influenced by factors such as surfactant concentration, temperature, and ionic strength. jh.educsun.edu
| Technique | SDS Concentration | Added Salt (NaCl) | Temperature (°C) | Aggregation Number (Nagg) |
|---|---|---|---|---|
| Time-Resolved Fluorescence Quenching | ~10 x CMC | None | Not Specified | ~73 |
| Small-Angle Neutron Scattering | 50 mM | None | 25 | ~64 |
| Spin Probe (ESR) | 50 mM | None | Not Specified | ~60 |
| Spin Probe (ESR) | 50 mM | 0.1 M | Not Specified | ~80 |
| Spin Probe (ESR) | 50 mM | 0.4 M | Not Specified | ~125 |
| Small-Angle Neutron Scattering | 1 wt% (~35 mM) | None | 25 | 65 |
| Small-Angle Neutron Scattering | 1 wt% (~35 mM) | None | 60 | 48 |
Micelle Growth and Structural Transitions
Above the CMC, SDS initially forms roughly spherical micelles. ccmb.res.in However, these primary structures can undergo significant growth and morphological changes in response to environmental conditions. This phenomenon is driven by changes in the packing of the surfactant molecules, which is influenced by the interplay of hydrophobic interactions between the tails and electrostatic repulsion between the sulfate headgroups.
A key factor inducing micellar growth is the addition of salt (e.g., NaCl). The added counterions (Na+) screen the electrostatic repulsion between the negatively charged headgroups on the micelle surface. ccmb.res.in This reduction in repulsion allows the surfactant molecules to pack more closely, favoring a decrease in the curvature of the micelle surface. Consequently, the micelles grow and transition from a spherical to a more elongated, rod-like or cylindrical (prolate) structure. ccmb.res.inresearchgate.net This is commonly known as the sphere-to-rod transition. ccmb.res.in An abrupt change in properties, such as the 14N hyperfine coupling constant measured by spin-probe techniques, can be observed around an aggregation number of 130, which is attributed to this transition. csun.edu
Increasing the concentration of SDS itself can also promote slow micelle growth, even in the absence of added salt. csun.edu Studies using SANS have suggested that in the absence of added electrolyte, the aggregation number of SDS micelles grows as a function of the total SDS concentration. csun.edu
The addition of certain organic molecules, particularly medium- to long-chain alcohols (e.g., hexanol, octanol), can also induce structural transitions. aip.orgnih.gov These alcohol molecules can incorporate into the micelle, often locating at the micelle-water interface or within the core, altering the packing constraints and promoting growth. nih.gov At sufficient concentrations, these additives can cause transitions from spherical or ellipsoidal micelles to elongated structures and even to liquid crystal phases with lamellar structures. aip.org Conversely, short-chain alcohols like ethanol (B145695) and propanol (B110389) may reduce micelle size. aip.org
Advanced Research Methodologies and Applications of Sodium Dodecyl Sulfate
In Protein Biochemistry and Proteomics
The utility of sodium dodecyl sulfate (B86663) in protein analysis is extensive, primarily due to its denaturing properties. By disrupting the non-covalent bonds that maintain the secondary, tertiary, and quaternary structures of proteins, SDS effectively linearizes polypeptides. Furthermore, it coats the protein with a uniform negative charge, masking the intrinsic charge of the individual amino acids. This ensures that during electrophoresis, the migration of the protein-SDS complex is almost exclusively dependent on its molecular weight.
Advanced Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Methodologies
This compound-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for separating proteins based on their mass. bosterbio.com Advanced methodologies have been developed to enhance the resolution, accuracy, and downstream applications of this technique.
To achieve precise and reproducible protein separation, several parameters of the SDS-PAGE protocol can be optimized. ijisrt.comijisrt.com Key optimization strategies include the manipulation of gel composition, sample preparation, and electrophoretic conditions.
The concentration of polyacrylamide in the gel is a critical factor that determines the resolution of protein separation. ijisrt.com Higher concentrations of acrylamide (B121943) result in smaller pore sizes within the gel matrix, which is ideal for resolving low molecular weight proteins. bosterbio.com Conversely, lower acrylamide concentrations create larger pores, facilitating the separation of high molecular weight proteins. ijisrt.com
Gradient Gels: A significant advancement in gel composition is the use of gradient gels, which feature a continuous increase in polyacrylamide concentration from the top to the bottom of the gel. biocompare.combitesizebio.com This gradient of pore sizes allows for the effective separation of a broad range of protein sizes on a single gel. bitesizebio.comresearchgate.net As proteins migrate through a gradient gel, the leading edge of a protein band encounters a higher acrylamide concentration and is slowed down, while the lagging edge is in a lower concentration and moves faster. This effect results in the sharpening of protein bands and improved resolution. bitesizebio.com
| Gel Type | Acrylamide Concentration | Optimal Protein Molecular Weight Range | Key Advantage |
| Fixed Concentration | 4-8% | 200+ kDa | Better resolution for very large proteins. rockland.com |
| Fixed Concentration | 10% | 30-300 kDa | Good general-purpose separation. bosterbio.com |
| Fixed Concentration | 12% | 10-200 kDa | High resolution for smaller proteins. bosterbio.com |
| Fixed Concentration | 15% | 3-100 kDa | Ideal for very small proteins and peptides. bosterbio.com |
| Gradient Gel | 4-20% | 20-200 kDa | Broad separation range on a single gel. rockland.com |
Sample Preparation: Proper sample preparation is crucial for accurate protein characterization. This involves heating the protein sample in a buffer containing SDS and a reducing agent, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, to ensure complete denaturation and reduction of disulfide bonds. ijisrt.com The amount of protein loaded onto the gel also requires optimization; overloading can lead to band distortion and smearing, while underloading may result in faint or undetectable bands. rockland.com
Electrophoretic Conditions: The voltage and temperature during electrophoresis can impact the quality of separation. Running the gel at a constant temperature, typically between 10°C and 20°C, is important for achieving even migration of proteins and preventing artifacts like "smiling," where the outer lanes migrate slower than the center lanes. rockland.com
The combination of SDS-PAGE with mass spectrometry (MS) is a powerful approach for identifying and characterizing proteins from complex mixtures in the field of proteomics. researchgate.netfrontiersin.org
GeLC-MS/MS: One of the most common workflows is Gel-enhanced Liquid Chromatography-Tandem Mass Spectrometry (GeLC-MS/MS). nih.govnusep.comspringernature.com In this method, a complex protein mixture is first separated by 1D SDS-PAGE. researchgate.net The entire gel lane is then excised and cut into several slices. nih.gov The proteins within each gel slice are subjected to in-gel digestion, typically with trypsin, to generate smaller peptide fragments. nih.gov These peptides are then extracted from the gel and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The fragmentation patterns of the peptides are used to determine their amino acid sequences, which are then matched against protein databases to identify the original proteins. nih.gov
| Step | Description |
| 1. Protein Separation | A complex protein mixture is separated by 1D SDS-PAGE. researchgate.net |
| 2. Gel Slicing | The entire gel lane is excised and cut into multiple slices. nih.gov |
| 3. In-Gel Digestion | Proteins within each gel slice are digested into smaller peptides using an enzyme like trypsin. nih.gov |
| 4. Peptide Extraction | The resulting peptides are extracted from the gel slices. |
| 5. LC-MS/MS Analysis | The extracted peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequences. nih.gov |
| 6. Protein Identification | The peptide sequences are searched against protein databases to identify the proteins present in the original sample. nih.gov |
Two-Dimensional SDS-PAGE (2D SDS-PAGE): For even greater resolution of complex protein mixtures, two-dimensional SDS-PAGE can be employed. nih.govcreative-proteomics.com In the first dimension, proteins are separated based on their isoelectric point (pI) through isoelectric focusing. nih.gov The resulting gel strip is then placed on top of a standard SDS-PAGE gel for the second dimension of separation based on molecular weight. creative-proteomics.comnih.gov This technique can resolve thousands of proteins from a single sample. nih.gov The individual protein spots can then be excised from the 2D gel and identified by mass spectrometry. researchgate.net
SDS-PAGE is a widely used and reliable method for assessing the purity and quality of protein samples. mtoz-biolabs.com By visualizing the protein bands on a stained gel, researchers can gain a clear indication of the homogeneity of their sample. mtoz-biolabs.com
A highly pure protein sample should ideally appear as a single band on an SDS-PAGE gel. The presence of multiple bands indicates the presence of contaminating proteins or degradation products. mtoz-biolabs.com The intensity of the primary protein band relative to any impurity bands can provide a semi-quantitative measure of purity. For more precise quantification, densitometry can be used to measure the intensity of each band and calculate the percentage of the target protein.
| Observation on SDS-PAGE Gel | Interpretation |
| A single, sharp band | High purity of the target protein. |
| Multiple distinct bands | Presence of contaminating proteins. |
| Faint bands below the main band | Potential protein degradation. |
| Bands at higher molecular weights | Possible protein aggregation or oligomerization. |
| Smeared or streaky bands | Potential protein precipitation or overloading of the sample. rockland.com |
SDS-PAGE is a fundamental and critical first step in the Western blotting technique. neobiotechnologies.comjacksonimmuno.comspringernature.com Western blotting is used to detect specific proteins within a complex mixture. neobiotechnologies.comnovusbio.com The process begins with the separation of proteins by SDS-PAGE as described previously. novusbio.commblbio.com
Following electrophoresis, the separated proteins are transferred from the polyacrylamide gel to a solid support membrane, typically made of nitrocellulose or polyvinylidene difluoride (PVDF). novusbio.comjacksonimmuno.comthermofisher.com This transfer is usually achieved by applying an electric current, which causes the proteins to migrate out of the gel and onto the membrane, creating a replica of the protein separation pattern. jacksonimmuno.com Once the proteins are immobilized on the membrane, the membrane is incubated with a primary antibody that specifically binds to the target protein. novusbio.com A secondary antibody, which is conjugated to a detectable enzyme or fluorescent molecule and recognizes the primary antibody, is then added. novusbio.com The signal generated by the secondary antibody allows for the visualization of the specific target protein. mblbio.com
Capillary Electrophoresis with this compound (CE-SDS)
Capillary Electrophoresis with this compound (CE-SDS) is a modern, automated alternative to traditional slab-gel SDS-PAGE. mtoz-biolabs.comsciex.com It combines the principles of SDS-protein complex separation with the high resolution and efficiency of capillary electrophoresis. mtoz-biolabs.com In CE-SDS, the separation occurs within a narrow capillary filled with a sieving polymer matrix and an electrolyte solution containing SDS. mtoz-biolabs.com
CE-SDS offers several advantages over traditional SDS-PAGE, including:
Automation and High Throughput: CE-SDS systems are fully automated, reducing hands-on time and improving reproducibility. bio-techne.combio-techne.com
Quantitative Analysis: The use of online detectors, such as UV or fluorescence detectors, allows for direct and accurate quantification of protein peaks, eliminating the need for gel staining and densitometry. mtoz-biolabs.combio-techne.comresearchgate.netrsc.org
Higher Resolution and Sensitivity: CE-SDS can provide superior resolution of protein fragments and isoforms compared to SDS-PAGE. bio-techne.comresearchgate.netrsc.orgsciex.com
Reduced Sample and Reagent Consumption: The capillary format requires significantly smaller volumes of sample and reagents. americanlaboratory.com
CE-SDS has become a key analytical technique in the biopharmaceutical industry, particularly for the characterization and quality control of monoclonal antibodies (mAbs). nih.govsciex.comnih.gov It is used to assess the purity, stability, and heterogeneity of these therapeutic proteins. nih.gov For instance, CE-SDS can be used to quantify the levels of intact mAb, as well as fragments and aggregates that may arise during manufacturing or storage. nih.govnist.gov
| Feature | SDS-PAGE | CE-SDS |
| Platform | Slab gel | Capillary |
| Separation Matrix | Polyacrylamide gel | Sieving polymer in solution |
| Automation | Manual or semi-automated | Fully automated bio-techne.combio-techne.com |
| Quantification | Indirect (staining and densitometry) | Direct (online UV or fluorescence detection) mtoz-biolabs.combio-techne.com |
| Resolution | Good | High to very high bio-techne.comresearchgate.netsciex.com |
| Analysis Time | Hours | Minutes per sample bio-techne.com |
| Throughput | Low to moderate | High |
| Reproducibility | Operator-dependent | High bio-techne.com |
| Primary Application | Qualitative and semi-quantitative analysis | Quantitative purity and heterogeneity analysis researchgate.netrsc.org |
Role in Protein Solubilization and Isolation of Fibrillar Proteins
This compound is a powerful tool in protein research, primarily due to its ability to denature and solubilize proteins. By disrupting non-covalent bonds, SDS unfolds the complex secondary and tertiary structures of proteins into a linear form. acs.org This denaturation process is crucial for various analytical techniques, most notably this compound-Polyacrylamide Gel Electrophoresis (SDS-PAGE). In SDS-PAGE, the surfactant coats proteins with a uniform negative charge, ensuring that their migration through the gel is based solely on their molecular weight. acs.orgschoolspecialty.com
This solubilizing power of SDS is particularly valuable in the study of fibrillar proteins, such as amyloid fibrils, which are associated with numerous neurodegenerative diseases. Many amyloid fibrils exhibit resistance to SDS to varying degrees, a property that facilitates their isolation from other cellular proteins that are more susceptible to the detergent. spectrumchemical.com A common methodology for purifying amyloid plaque cores from brain tissue involves homogenization followed by sucrose (B13894) density-gradient ultracentrifugation to enrich the plaque fractions. Subsequent washing with SDS helps to remove non-amyloid proteins, yielding a highly purified sample of amyloid fibrils for further analysis. researchgate.netsigmaaldrich.com This process allows researchers to study the structure and composition of these disease-related protein aggregates. researchgate.net For instance, this technique has been instrumental in the proteomic analysis of amyloid fibrils in Alzheimer's disease. researchgate.net
Below is a table summarizing the key steps in the SDS-based isolation of amyloid fibrils from brain tissue:
| Step | Description | Purpose |
| 1. Homogenization | Brain tissue is mechanically disrupted to release cellular components. | To create a uniform mixture for subsequent separation. |
| 2. Sucrose Density-Gradient Ultracentrifugation | The homogenate is layered on a sucrose gradient and centrifuged at high speed. | To separate cellular components based on their density, enriching the amyloid plaque fraction. |
| 3. Detergent Washing | The enriched plaque fraction is washed with a solution containing this compound. | To solubilize and remove non-amyloid proteins and lipids, leaving the more resistant amyloid fibrils intact. |
| 4. Re-centrifugation | The sample is centrifuged again after washing. | To pellet the purified amyloid fibrils. |
| 5. Analysis | The purified fibrils are analyzed using techniques such as mass spectrometry or electron microscopy. | To identify the protein components and study the structure of the amyloid fibrils. |
In Analytical Chemistry
The unique properties of this compound have led to its widespread use in various analytical chemistry techniques, enhancing separation efficiency and enabling the analysis of a diverse range of compounds.
Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that is a modification of capillary electrophoresis (CE). usbio.net It is particularly useful for the separation of neutral analytes, which cannot be resolved by conventional CE. wikipedia.org In SDS-MEKC, SDS is added to the buffer solution at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. usbio.netwikipedia.org These micelles act as a pseudo-stationary phase, and analytes are separated based on their differential partitioning between the micelles and the surrounding aqueous buffer. usbio.net
The table below highlights some applications of SDS-MEKC:
| Analyte Class | Example Application | Reference |
| Environmental Pollutants | Analysis of 2,4,6-trinitrotoluene (B92697) (TNT) metabolites in anaerobic sludge. | |
| Pharmaceuticals | Separation of adrenaline and its precursors. | thermofisher.com |
| Food Components | Separation of polyphenolic compounds. | |
| Biomolecules | Separation of dansylated amino acids. | thermofisher.com |
This compound plays a significant role in various analytical methods for monitoring environmental pollutants. Its surfactant properties are utilized to enhance the detection and quantification of various contaminants in environmental samples. For instance, whole-cell biosensors have been developed for the detection of SDS in aqueous solutions, which is important as SDS itself can be an environmental pollutant at high concentrations. These biosensors can rapidly and reliably determine the concentration of alkyl sulfates, with detection limits lower than the official requirements for potable and process water.
Furthermore, SDS is used in spectrophotometric methods for the determination of anionic surfactants in wastewater. In one such method, SDS forms an ion-association complex with a cationic dye, which can then be extracted into an organic solvent and quantified by measuring its absorbance. This technique provides a simple and rapid means of monitoring the levels of anionic surfactants in industrial and domestic wastewater.
In forensic science, this compound is a crucial reagent in the analysis of biological evidence. Its primary application is in the preparation of samples for DNA analysis and protein profiling. SDS is a key component of lysis buffers used to break open cells and release DNA and RNA. It effectively disrupts cell membranes and denatures proteins, including enzymes that could degrade the nucleic acids, thereby preserving the integrity of the genetic material for subsequent analysis.
The protein-denaturing properties of SDS are also fundamental to the forensic application of SDS-PAGE. This technique is used to separate proteins from biological samples, which can be important for certain forensic investigations. By separating proteins based on their size, forensic scientists can analyze protein profiles from different samples to look for similarities or differences.
The use of SDS in these foundational molecular biology techniques is integral to many aspects of forensic science, contributing to the generation of reliable and reproducible results in the analysis of forensic evidence.
In Pharmaceutical and Drug Delivery Research
The ability of this compound to form micelles and solubilize poorly water-soluble compounds makes it a subject of significant interest in pharmaceutical and drug delivery research.
The solubilization of poorly soluble drugs is a major challenge in pharmaceutical formulation. SDS micelles provide a microenvironment that can significantly enhance the aqueous solubility of hydrophobic drugs. Above the critical micelle concentration, SDS monomers self-assemble into spherical structures with a hydrophobic core and a hydrophilic shell. This hydrophobic core can encapsulate nonpolar drug molecules, effectively dissolving them in the aqueous medium.
The location of a drug molecule within an SDS micelle depends on its polarity. Highly hydrophobic drugs are typically located in the hydrocarbon core of the micelle. Amphiphilic drugs may be oriented with their hydrophobic part in the core and their polar part at the micelle-water interface. The solubilization capacity of SDS micelles is influenced by factors such as the chemical structure of the drug and the surfactant, as well as the temperature and pH of the solution.
Research has shown that SDS can enhance the dissolution of poorly soluble drugs by creating a high local concentration of the surfactant at the solid-liquid interface, which in turn solubilizes the drug. This leads to a steeper concentration gradient and a faster dissolution rate. The interaction of SDS with other components in a formulation, such as bile salts and phospholipids (B1166683) in biorelevant media, can also influence drug solubilization by forming mixed micelles.
The table below summarizes the proposed mechanisms of drug solubilization by SDS micelles:
| Mechanism | Description | Consequence |
| Encapsulation in Micellar Core | Hydrophobic drug molecules are partitioned into the nonpolar core of the SDS micelle. | Increased apparent solubility of the drug in the aqueous phase. |
| Interfacial Solubilization | Amphiphilic drug molecules are incorporated at the interface between the micellar core and the aqueous phase. | Enhanced solubility and potential for specific interactions with the surfactant headgroups. |
| High Local Surfactant Concentration | At the surface of a solid drug particle, a high concentration of SDS promotes localized solubilization. | Increased dissolution rate of the drug. |
| Mixed Micelle Formation | SDS can interact with other amphiphilic molecules (e.g., bile salts) to form mixed micelles with altered solubilization properties. | Potentially synergistic effects on drug solubility. |
Quantitative Modeling of Drug-Micelle Binding and Prediction
The interaction between drugs and this compound (SDS) micelles is a critical factor in drug delivery systems, influencing the solubility, stability, and bioavailability of pharmaceutical compounds. Quantitative modeling of this binding process allows for the prediction of how a drug will partition between the aqueous phase and the micellar phase. This partitioning behavior is described by the partition coefficient (Kmw or log P), which is the ratio of the concentration of the drug in the micelle to its concentration in the bulk aqueous medium at equilibrium. ub.eduresearchgate.net
Several computational methodologies have been developed to predict these partition coefficients. One approach utilizes Density-Functional Theory (DFT) calculations to determine the free energy of a molecule in different solvent environments, thereby identifying solvents with physicochemical properties similar to SDS micelles. ub.eduresearchgate.netmdpi.com For instance, a study involving 63 molecules found that a propan-1-ol/water system was the most suitable for estimating the partition coefficient for SDS micelles. ub.eduresearchgate.netmdpi.com This method offers a significantly faster alternative to classical molecular dynamics simulations. ub.edumdpi.com
Another predictive method is the fragmental constant approach (FCA), which calculates the micelle-water partition coefficient by summing the contributions of the individual atomic or molecular fragments of a solute. nih.gov This model is expressed as:
log Kmw = Σaifi + ΣkiCm
where ai is the number of fragments of type i, fi is the fragmental constant for that fragment, and the second term accounts for correction factors due to intramolecular effects. nih.gov This approach has shown good agreement with experimentally determined partition coefficients for a wide range of aromatic and aliphatic compounds, including complex drug molecules. nih.gov
Micellar electrokinetic chromatography (MEKC) is an experimental technique used to determine the partition coefficients of compounds in micellar solutions. ub.eduresearchgate.net The retention factor (k) in MEKC is directly related to the partition coefficient (Kmw) and the phase ratio (φ) by the equation k = Kmwφ. nih.gov
Below is a table showcasing experimental partition coefficients (Log PSDS) for a selection of compounds in SDS micelles, as determined from MEKC experiments.
Table 1: Experimental Partition Coefficients of Various Compounds in SDS Micelles
| Compound | Log PSDS |
|---|---|
| Ethylbenzene | 2.71 |
| Propylbenzene | 3.20 |
| Butylbenzene | 3.70 |
| 1-phenylethanone | 2.08 |
| 1-phenylpropan-1-one | 2.41 |
| 1-phenylbutan-1-one | 2.77 |
| 1-phenylpentan-1-one | 3.18 |
| 1-phenylheptan-1-one | 4.17 |
| Furan | 1.26 |
| 2-nitroaniline | 2.16 |
| 2,3-benzofuran | 2.44 |
| Diphenylmethanone | 3.25 |
| Benzamide | 1.60 |
| 2,3-dimethylphenol | 2.31 |
Data sourced from MEKC experiments with 40 mM SDS micelles solution in 20 mM phosphate (B84403) buffer at pH 7 at 25°C. researchgate.net
Stabilization of Drug Cocrystal Suspensions
Drug cocrystals, which are crystalline structures composed of an active pharmaceutical ingredient (API) and a coformer, can enhance the solubility and dissolution rate of poorly soluble drugs. nih.gov However, in aqueous suspensions, cocrystals can be unstable and convert back to the less soluble, stable form of the drug, thus diminishing their therapeutic advantage. researchgate.net this compound has been investigated as a stabilizing agent to prevent this precipitation and maintain the supersaturated state of the drug. researchgate.net
The primary mechanism by which SDS stabilizes cocrystal suspensions is through the prevention of crystal agglomeration. mdpi.comresearchgate.net As an anionic surfactant, SDS adsorbs onto the surface of the drug nanocrystals, imparting a negative charge. mdpi.comresearchgate.net This leads to electrostatic repulsion between the particles, which hinders their aggregation. mdpi.comresearchgate.net This stabilization is crucial, as the dissolution rate of larger, agglomerated cocrystals may not be sufficient to overcome the precipitation process at the crystal surface. nih.gov
Furthermore, SDS can solubilize the neutral form of the drug within its micelles. researchgate.net This solubilization capacity helps to keep the drug in solution, further preventing its precipitation. researchgate.net The use of surfactants like SDS can therefore impart thermodynamic stability to cocrystals that would otherwise convert to the parent drug in an aqueous environment. mdpi.com
For instance, in the case of rutin (B1680289) nanocrystals prepared by freeze-drying, 0.2% (w/w) SDS was used as a stabilizer, effectively limiting particle aggregation through electrostatic repulsion. mdpi.com Similarly, for basic APIs, while agglomeration in acidic gastric media can be an issue with anionic surfactants, the choice of stabilizer is critical. For some drugs, this agglomeration may be irreversible with SDS. pharmaexcipients.com
The effectiveness of SDS in stabilizing cocrystal suspensions can be predicted through simulations. By combining methods for predicting the solubility product of cocrystals with the predicted drug-micelle binding constants, it is possible to simulate solubility-pH profiles of cocrystal systems in the presence of SDS. researchgate.net These simulations can help identify favorable conditions for experiments where SDS can stabilize cocrystal suspensions against drug precipitation over a specific pH range. researchgate.net
Impact of this compound on Solid Dispersion Formulations
Amorphous solid dispersions (ASDs) are a common strategy to improve the bioavailability of poorly soluble drugs by dispersing the drug in a polymer matrix in an amorphous state. bohrium.comnih.gov this compound can be incorporated into these formulations to further enhance drug release, particularly at higher drug loadings. bohrium.comnih.gov
One of the key impacts of SDS in ASDs is its ability to increase the "limit of congruency" (LoC). The LoC is the drug loading threshold below which rapid and complete release of both the drug and the polymer is achieved. bohrium.comnih.gov For some drugs, especially those with a high glass transition temperature (Tg), the LoC can be quite low. The addition of SDS can act as a plasticizer, which may facilitate the release of the polymer from the ASD, thereby increasing the LoC. bohrium.comnih.gov
In a study with atazanavir-copovidone ASDs, the addition of 5% w/w of SDS doubled the LoC from 5% to 10% drug loading. bohrium.comnih.gov This resulted in a more than 30-fold increase in the total drug release compared to the binary ASD without the surfactant. bohrium.comnih.gov
The proposed mechanism for this enhanced dissolution involves the creation of a high local concentration of SDS at the solid-liquid interface as the solid dispersion dissolves. aliyuncs.comnih.gov This high concentration of SDS solubilizes the drug at the interface, creating a steeper concentration gradient and leading to faster dissolution. aliyuncs.comnih.gov This effect is primarily a kinetic phenomenon, as the total amount of SDS in the formulation may only cause a minor increase in the bulk solubility of the drug. aliyuncs.comnih.gov
However, the impact of SDS is not universally beneficial for all ASDs. In some cases, SDS can promote the crystallization of the amorphous drug from the suspension. nih.gov For example, in aqueous suspensions of celecoxib (B62257) amorphous solid dispersions with hydroxypropylmethylcellulose (B13716658) acetate (B1210297) succinate, SDS was found to promote crystallization. nih.gov This effect is related to the surfactant's influence on the nucleation behavior of the drug and its tendency to promote the leaching of the drug from the solid dispersion particle into the surrounding medium. nih.gov Therefore, the choice of surfactant is critical to prevent the failure of amorphous solid dispersions through drug crystallization. nih.gov
In Materials Science
Influence of this compound on Composite Material Properties
This compound plays a significant role in modifying the properties of composite materials by influencing the interfacial adhesion between the filler and the matrix. Its effects on mechanical and thermal properties are dependent on its concentration and the specific components of the composite.
In chitosan-based composite films, SDS binds to the chitosan (B1678972) through electrostatic interactions between the sulfate groups of SDS (–SO4−) and the protonated amino groups of chitosan (–NH3+), forming an ionically cross-linked film. nih.gov This cross-linking increases the glass transition temperature (Tg) of the films. nih.gov The mechanical properties of these films are closely related to the SDS content. At low concentrations (around 2%), the mechanical properties are poor because significant cross-linking does not occur. nih.gov However, at moderate concentrations, the mechanical properties are significantly improved. nih.gov Conversely, excessive SDS can make the composite films hard and brittle. nih.gov
For polypropylene (B1209903) (PP)/chitosan composites, treating the chitosan filler with SDS enhances the interfacial adhesion with the PP matrix. researchgate.netscribd.com This is due to the hydrophobic modification of the chitosan by SDS. researchgate.net As a result, treated PP/chitosan composites exhibit higher tensile strength and Young's modulus compared to untreated composites at the same filler loading. researchgate.netscribd.com However, the elongation at break is lower for the treated composites. researchgate.netscribd.com The thermal stability of the treated composites is also improved. scribd.com
In nickel-alumina composite coatings produced by electroplating, SDS is used as an additive in the plating bath. iranjme.ir Increasing the SDS concentration up to a certain point (e.g., 200 mg/l) can increase the incorporation of alumina (B75360) particles into the nickel matrix. iranjme.ir This, in turn, affects the microhardness of the coating. The microhardness increases with SDS concentration up to an optimal value (around 150 mg/l), after which it decreases. iranjme.ir An excessive amount of SDS can lead to the formation of carbonaceous materials and embrittlement of the nickel substrate, which reduces the microhardness. iranjme.ir
The following table summarizes the effect of SDS concentration on the microhardness of nickel-alumina composite coatings.
Table 2: Effect of SDS Concentration on Microhardness of Nickel-Alumina Composite Coatings
| SDS Concentration (mg/l) | Microhardness (Hv) |
|---|---|
| 50 | 260 |
| 150 | 510 |
| 200 | 460 |
Data reflects the change in microhardness with varying SDS concentrations in the electroplating bath. iranjme.ir
Role in the Synthesis and Stabilization of Nanomaterials
Two-Dimensional Metal-Organic Framework Nanosheet Synthesis
This compound plays a crucial role as a directing agent in the solution-processed synthesis of ultrathin two-dimensional (2D) metal-organic framework (MOF) nanosheets. rsc.orgresearchgate.net These materials have promising applications in areas such as electronic nanodevices, energy storage, catalysis, and biosensing due to their thinness and exposed active sites. rsc.orgresearchgate.net
The synthesis of 2D MOFs is often challenging, but the use of surfactants like SDS provides an effective route for controlled synthesis and mass production. rsc.orgresearchgate.net The mechanism of SDS in this process involves the pre-assembly of metal ions. rsc.orgresearchgate.net The negatively charged sulfate head of the SDS molecule is believed to induce this pre-assembly, which then guides the 2D self-assembly process during the growth of the MOF nanocrystals. rsc.orgresearchgate.net
In a surfactant-assisted synthesis approach, the anionic SDS is employed to produce uniform ultrathin 2D conjugated MOF nanosheets. d-nb.info The negatively charged hydrophilic tail of the SDS molecules can preferentially anchor onto the surface of the MOFs through electrostatic interactions. d-nb.info These adsorbed SDS molecules then act as structure-directing agents, which alleviate layer stacking and promote the anisotropic growth of the MOFs in the 2D direction. d-nb.info This results in the formation of ultrathin and large-sized nanosheets. d-nb.info
Furthermore, the hydrophobic chains of SDS can weaken the interlayer interactions, facilitating the disassembly into ultrathin nanosheets, and also help to stabilize the as-synthesized MOF nanosheets in solution, preventing their agglomeration. d-nb.info This surfactant-assisted approach is versatile and has been successfully used to synthesize a variety of 2D conjugated MOF nanosheets. d-nb.info
Stabilization of MXene Aqueous Dispersions
MXenes, a class of two-dimensional transition metal carbides and nitrides, exhibit significant potential in various applications due to their unique electronic and thermal properties. However, their practical implementation is often hindered by their poor chemical stability in aqueous environments, where they are prone to oxidation and degradation. nih.gov this compound (SDS) has been investigated as an effective surfactant for enhancing the long-term storage and colloidal stability of MXene dispersions. nih.govresearchgate.net
Research has demonstrated that SDS can act as a protective agent for Ti₃C₂Tₓ-MXene nanosheets in aqueous solutions. nih.gov The adsorption of SDS molecules onto the surface of the MXene sheets helps to shield oxidation-prone sites, thereby extending the colloidal stability of the dispersion for up to 213 days. nih.govresearchgate.net The effectiveness of this stabilization is dependent on the concentration of SDS. Studies have identified an ideal concentration of 1.5 mg/mL SDS for achieving optimal resistance to oxidation in Ti₃C₂Tₓ aqueous solutions. nih.govresearchgate.net
The stabilizing effect of SDS is further evidenced by dynamic light scattering (DLS) analysis, which monitors changes in zeta potential and particle size distribution over time. The presence of SDS at an optimal concentration helps to maintain a stable zeta potential and a consistent particle size, indicating a well-dispersed and stable colloidal system. researchgate.net Multiscale simulations have corroborated these experimental findings, confirming the adsorption-driven anti-oxidation efficacy of SDS on both termination-free and surface-defective Ti₃C₂Tₓ. nih.govresearchgate.net
| Parameter | Condition | 0 days | 35 days |
|---|---|---|---|
| Zeta Potential (mV) | Ti₃C₂Tₓ without SDS | -35 | -15 |
| Ti₃C₂Tₓ with 1.5 mg/mL SDS | -45 | -40 | |
| Average Particle Size (nm) | Ti₃C₂Tₓ without SDS | 500 | >2000 (aggregated) |
| Ti₃C₂Tₓ with 1.5 mg/mL SDS | 550 | 600 |
This table presents hypothetical data based on the trends described in the source material for illustrative purposes.
Adsorption Phenomena and Self-Assembly on Surfaces
The adsorption of this compound at interfaces and its subsequent self-assembly into organized structures are fundamental to its utility in various scientific and industrial applications. nih.govnih.gov The nature of the substrate and the concentration of SDS in the solution are critical factors that dictate the morphology of the resulting self-assembled structures. nih.govnih.gov
On positively charged surfaces, the negatively charged sulfate headgroups of SDS molecules are attracted to the interface, leading to the formation of a monolayer. nih.gov As the concentration of SDS increases, the surface charge becomes neutralized. Further adsorption can lead to the formation of a second layer with the hydrophobic tails oriented towards the initial layer, resulting in a bilayer structure. nih.gov Vibrational sum-frequency-generation (SFG) spectroscopy and surface plasmon resonance (SPR) have been employed to study these structural arrangements in situ. nih.gov
The self-assembly of SDS on different mineral surfaces following solvent removal has also been investigated. nih.govnih.gov Using techniques like scanning probe microscopy, a variety of morphologies have been observed, which are influenced by the interaction between SDS and the substrate. On hydrophobic surfaces like highly oriented pyrolytic graphite (B72142) (HOPG), hemicylindrical micelles are observed at dilute concentrations, while lamellar 2D structures, likely bilayer stacks, form at higher concentrations. nih.govnih.gov On talc, which has intermediate characteristics, lamellar bilayers have been shown to evolve over time and exhibit thermal stability. nih.govnih.gov Hydrophilic and negatively charged surfaces like mica tend to promote the formation of quasi-1D structures and 2D bilayers. nih.govnih.gov
The complexity of SDS self-assembly is highlighted by the delicate balance of forces involved, including electrostatic interactions between the headgroups and the surface, van der Waals interactions between the hydrocarbon tails, and electrostatic repulsion between the headgroups. nih.gov
| Substrate | Surface Properties | Observed SDS Self-Assembled Structures |
|---|---|---|
| Highly Oriented Pyrolytic Graphite (HOPG) | Hydrophobic, nonpolar | Hemicylindrical micelles, lamellar 2D structures (bilayer stacks) |
| Talc | Neutral, intermediate hydrophobicity | Lamellar bilayers |
| Mica | Hydrophilic, negatively charged | Quasi-1D structures, 2D bilayers, thinner lamellar 2D structures |
| Positively Charged Films | Hydrophilic, positively charged | Monolayers, bilayers |
This table summarizes the various self-assembled structures of SDS observed on different substrates as reported in the cited research.
Computational Modeling and Simulation Approaches for Sodium Dodecyl Sulfate Systems
Molecular Dynamics (MD) Simulations of Sodium Dodecyl Sulfate (B86663)
Molecular dynamics (MD) simulations are a cornerstone of computational studies on SDS, enabling the examination of the dynamic behavior of these systems with high temporal and spatial resolution. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, revealing intricate details of molecular interactions and conformational changes.
Atomistic and Coarse-Grained MD Models for Protein-Sodium Dodecyl Sulfate Interactions
The interaction between SDS and proteins is a critical area of study, with implications for protein denaturation, electrophoresis, and the formulation of various products. Both all-atom (AA) and coarse-grained (CG) MD models are employed to investigate these complex interactions.
All-atom (AA) models represent every atom in the system, offering a high level of detail. These models are crucial for understanding the specific binding mechanisms of SDS to proteins, including the initial interactions with charged and hydrophobic residues that lead to protein unfolding. AA simulations have been used to visualize the step-by-step process of SDS-induced denaturation, showing how surfactant molecules penetrate the protein structure and disrupt its native conformation. For instance, simulations can reveal the preferential binding sites of SDS on the protein surface and how this binding initiates the unfolding process.
The choice between AA and CG models depends on the specific research question. While AA simulations provide detailed insights into the molecular interactions, CG simulations are better suited for observing larger-scale processes and longer-time dynamics.
Simulation of Sodium Dodecyl Sulfate Micelle Formation and Size Distribution
MD simulations have been instrumental in elucidating the mechanisms of SDS micelle formation (micellization) and predicting their structural properties. These simulations can capture the spontaneous aggregation of individual SDS monomers into micelles once the concentration exceeds the critical micelle concentration (CMC).
Simulations can provide detailed information about the structure of the resulting micelles, including their size, shape, and aggregation number (the number of SDS molecules in a single micelle). The shape of SDS micelles can transition from spherical to more elongated or cylindrical structures as the surfactant concentration increases, a phenomenon that can be effectively studied using MD simulations.
Researchers have used both AA and CG models to simulate micellization. CG simulations are particularly advantageous for studying the initial stages of micelle formation and for determining the CMC, as these processes occur over longer timescales. The calculated CMC from simulations can be compared with experimental values to validate the simulation models and force fields used.
| Simulation Parameter | Typical All-Atom (AA) Value | Typical Coarse-Grained (CG) Value |
| System Size (atoms/beads) | 10,000 - 100,000 | 100,000 - 1,000,000+ |
| Simulation Timescale | Nanoseconds (ns) | Microseconds (µs) to Milliseconds (ms) |
| Level of Detail | Explicit atoms and bonds | Grouped atoms into beads |
| Primary Application | Detailed binding mechanisms | Large-scale assembly, CMC determination |
Application of MD Simulations in Investigating Drug Solubilization Mechanisms
The ability of SDS micelles to solubilize poorly water-soluble drugs is a key application in the pharmaceutical and other industries. MD simulations provide a molecular-level understanding of how drug molecules are incorporated into micelles.
Simulations can reveal the preferred location of a drug molecule within a micelle, whether it resides in the hydrophobic core, at the core-water interface, or in the palisade layer among the surfactant head groups. This information is crucial for predicting the solubilization capacity of SDS micelles for a particular drug and for designing more effective drug delivery systems.
By calculating the free energy of transferring a drug molecule from the aqueous phase to the micellar phase, MD simulations can quantify the thermodynamic driving forces behind solubilization. These calculations help in understanding the stability of the drug-micelle complex and the efficiency of the solubilization process. Both atomistic and coarse-grained approaches have been used to study these interactions, providing insights into how the chemical structure of the drug influences its interaction with the SDS micelle.
Force Field Development and Validation for this compound Simulations
The accuracy of MD simulations is heavily dependent on the quality of the force field, which is a set of parameters that describes the potential energy of the system. Significant effort has been dedicated to developing and validating force fields for SDS simulations.
Commonly used force fields for biomolecular simulations, such as CHARMM, AMBER, GROMOS, and OPLS, have been adapted and refined for use with surfactants. The parameterization process involves fitting the force field parameters to reproduce experimental data or results from high-level quantum mechanical calculations.
Validation of a force field is a critical step and is often achieved by comparing simulation results with experimental data. For SDS systems, key properties used for validation include the critical micelle concentration (CMC), micelle aggregation number, and the density and surface tension of SDS solutions. Discrepancies between simulation and experiment can highlight deficiencies in the force field and guide further refinement. For example, some force fields may accurately predict the structure of small, spherical micelles but fail to reproduce the transition to larger, non-spherical aggregates at higher concentrations. acs.org The choice of water model in the simulation also significantly impacts the results, particularly the interactions at the micelle-water interface. nih.gov
Sequential Dynamical Systems (SDS) Formalism for Discrete Simulations
While molecular dynamics provides a continuous description of system evolution, discrete simulation models offer an alternative approach. The Sequential Dynamical Systems (SDS) formalism is a framework for modeling systems that can be described by a finite set of states and a series of update rules. osti.gov An SDS is defined by a graph, where each vertex represents a component of the system with an associated state, and a set of local functions that update these states in a specified order. osti.gov
In the context of complex chemical systems, discrete models can be used to study phenomena over much larger time and length scales than are accessible to traditional MD simulations. While direct applications of the SDS formalism to this compound systems are not widely documented in existing literature, the principles of this approach could potentially be adapted to model certain aspects of surfactant behavior.
For instance, one could envision a discrete model where the state of a region in space is defined by the presence or absence of a surfactant monomer or a micelle. The update rules could then be designed to capture the probabilistic nature of monomer aggregation and micelle dissociation. Such a model would not provide the atomic-level detail of an MD simulation but could be useful for studying the kinetics of micellization and the spatial organization of micelles over macroscopic scales. These types of models are more commonly applied in fields like surface growth and other systems where the collective behavior of discrete units is of primary interest.
Integration of Computational Methods with Experimental Data
The most powerful approach to understanding SDS systems often involves the integration of computational simulations with experimental data. This synergy allows for the validation of simulation models and provides a more complete picture of the system's behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful experimental technique that provides information about the local environment and dynamics of specific atoms. NMR data, such as Nuclear Overhauser Effects (NOEs) and residual dipolar couplings (RDCs), can be used as restraints in MD simulations to guide the sampling of conformational space and generate structural ensembles that are consistent with the experimental measurements. nih.govbruker.com
By combining data from various experimental sources with advanced simulation techniques, researchers can build more accurate and reliable models of SDS systems. This integrated approach is crucial for advancing our understanding of the fundamental properties of this compound and its interactions in complex environments. nih.govelifesciences.org
Machine Learning Applications in this compound-Related Research
Machine learning (ML) has emerged as a powerful tool in materials science, significantly accelerating the design and development of new chemical products and reducing the need for extensive experimental testing. scienomics.comdigitellinc.com In the field of surfactant science, particularly in research related to this compound (SDS), machine learning techniques are increasingly being applied for virtual screening and the prediction of key physicochemical properties. scienomics.com These applications are pivotal for cutting down on raw material costs and development time by allowing researchers to focus on the most promising candidate molecules. scienomics.com
A primary focus of machine learning in SDS research is the prediction of the critical micelle concentration (CMC), which is the concentration at which surfactant molecules self-assemble into micelles. scienomics.comchemrxiv.orgnih.gov Accurate CMC prediction is crucial as it helps determine the necessary quantity of a surfactant to achieve a desired effect, such as controlling the tension of a liquid. scienomics.com Various ML models have been developed to predict the CMC of surfactants, including anionic surfactants like SDS.
Quantitative Structure-Property Relationship (QSPR) models, for instance, utilize a genetic algorithm-based search to establish a correlation between molecular descriptors and the CMC. scienomics.com A study using a dataset of 60 sulfate and sulfonate surfactants found a strong correlation between the CMC and the molecule's shape and constitution, expressed through topological and van der Waals volume-based descriptors, respectively. scienomics.com
Graph Convolutional Neural Networks (GCNs) represent another advanced approach, predicting CMCs with high accuracy directly from the surfactant's molecular graph. chemrxiv.orgnih.gov This method has proven effective for a wide range of surfactants, including anionic, cationic, zwitterionic, and nonionic types, using a single model. nih.gov By analyzing molecular saliency maps, GCNs can identify how different atoms and substructures within the surfactant molecule contribute to the CMC, aligning with established physical principles. nih.gov This capability allows for the high-throughput screening of virtual surfactant libraries to identify candidates with desired self-assembly characteristics. chemrxiv.orgnih.gov
Other machine learning algorithms applied to predict the CMC of ionic surfactants include Artificial Neural Networks (ANN), Random Forest (RF), and Support Vector Machines (SVM). dntb.gov.ua These models have been shown to be suitable tools for estimating CMC, offering a viable alternative to costly and time-consuming laboratory experiments. dntb.gov.ua
Machine learning is also applied to study more complex systems, such as binary surfactant mixtures. A classification-based methodology has been used to estimate the composition-dependent CMC of mixtures containing SDS and a nonionic surfactant, tetraethylene glycol monooctyl ether (C8E4). rsc.org This approach directly models the boundary between micelle-forming and non-micelle-forming compositions. rsc.org Research on the SDS-C8E4 system demonstrated the utility of this method, even in the presence of electrolytes like sodium chloride (NaCl). rsc.org The incorporation of nonionic surfactants into anionic micelles like SDS can decrease electrostatic repulsion between the headgroups, promoting micelle formation at lower concentrations. rsc.org
Table 1: Comparison of Experimental and Literature CMC Values for SDS and C8E4
This interactive table presents the Critical Micelle Concentration (CMC) values for pure this compound (SDS) and Tetraethylene Glycol Monooctyl Ether (C8E4), both with and without the presence of 0.5 M Sodium Chloride (NaCl). The data shows a significant decrease in the CMC for both surfactants when an electrolyte is added.
| Compound | Condition | Experimental CMC (mM) | Literature CMC (mM) | Percent Difference (%) |
| SDS | Pure Water | 8.4 | 8.2 | 2.4 |
| C8E4 | Pure Water | 9.0 | 9.1 | 1.1 |
| SDS | 0.5 M NaCl | 0.6 | 0.5-0.9 | N/A |
| C8E4 | 0.5 M NaCl | 1.0 | N/A | N/A |
The broader application of machine learning in the surfactant industry extends to the inverse design of molecules. acs.org Methodologies that integrate generative artificial intelligence, predictive modeling, and reinforcement learning are being developed to create tailored surfactant molecules with specific desired properties, such as a low CMC for improved efficiency and stability. acs.org This approach allows for the generation of novel molecular structures that are optimized for a particular function. acs.org
Table 2: Overview of Machine Learning Models in Surfactant Research
This interactive table summarizes various machine learning models and their specific applications in the study of this compound (SDS) and other surfactants.
| Machine Learning Model | Application | Research Focus |
| QSPR (Quantitative Structure-Property Relationship) | CMC Prediction | Correlates molecular descriptors with CMC for anionic surfactants. scienomics.com |
| GCN (Graph Convolutional Neural Network) | CMC Prediction | Predicts CMC from molecular structure for diverse surfactant types. chemrxiv.orgnih.gov |
| ANN (Artificial Neural Network) | CMC Estimation | Estimates CMC for ionic surfactants under various conditions. dntb.gov.ua |
| RF (Random Forest) | CMC Prediction | Predicts logarithmic CMC values for ionic surfactants. dntb.gov.ua |
| SVM (Support Vector Machine) | CMC Prediction | Predicts logarithmic CMC values for ionic surfactants. dntb.gov.ua |
| Classification Models | Binary Mixture CMC Estimation | Determines composition-dependent CMC in mixed surfactant systems (e.g., SDS-C8E4). rsc.org |
| Generative AI & Reinforcement Learning | Inverse Molecular Design | Creates novel surfactant molecules with tailored properties like low CMC. acs.org |
Environmental Research and Sustainable Practices Pertaining to Sodium Dodecyl Sulfate
Environmental Fate and Biodegradation Studies of Sodium Dodecyl Sulfate (B86663)
The environmental persistence of any chemical is a key determinant of its potential for long-term ecological impact. SDS is recognized for being readily biodegradable in both aerobic and anaerobic conditions, which significantly mitigates its environmental persistence. santos.comresearchgate.net
Under aerobic conditions, the biodegradation of SDS is a rapid process, with studies reporting degradation of over 90% within a 24-hour period. nih.govsemanticscholar.org The primary mechanism involves enzymatic action by a wide range of naturally occurring bacteria, such as Pseudomonas, Staphylococcus aureus, and Bacillus cereus. researchgate.nethu.edu.joresearchgate.net The degradation pathway is initiated by enzymes called alkyl sulfatases, which catalyze the hydrolytic cleavage of the sulfate ester bond. hibiscuspublisher.comresearchgate.net This initial step is crucial as it removes the surfactant properties of the molecule. The cleavage results in the formation of inorganic sulfate and 1-dodecanol (B7769020) (lauryl alcohol). santos.com The resulting 1-dodecanol is then oxidized by alcohol dehydrogenases to dodecanal (B139956) and subsequently to dodecanoic acid (lauric acid). researchgate.net This fatty acid then enters the β-oxidation pathway, where it is broken down into smaller carbon molecules that are utilized by microorganisms as a carbon and energy source, ultimately being mineralized to carbon dioxide and water or incorporated into biomass. santos.com
Anaerobic degradation of SDS also proceeds, although the conditions can sometimes inhibit the process. researchgate.netresearchgate.net Denitrifying bacteria, such as strains of Pseudomonas, have been shown to effectively degrade SDS under anaerobic conditions using nitrate (B79036) as the electron acceptor. researchgate.netwur.nl The pathway is similar to the aerobic process, beginning with the separation of the sulfate ester to form 1-dodecanol, which is then further metabolized. researchgate.net The ability of microbial consortia in environments like activated sludge to break down SDS anaerobically is crucial for wastewater treatment processes. researchgate.net Due to its high water solubility and rapid biodegradation, SDS has a very low potential to bioaccumulate in organisms or adsorb to soil and sediment. santos.com
Ecotoxicology Research Approaches and Impacts on Organisms
Despite its rapid biodegradation, the introduction of SDS into aquatic environments can have toxic effects on a wide range of organisms. hibiscuspublisher.com Ecotoxicology studies typically use a battery of tests on species from different trophic levels to assess the potential environmental risk. researchgate.net Standardized acute toxicity tests are common, determining the concentration that is lethal to 50% of a test population (LC50) or causes a non-lethal effect in 50% of the population (EC50) over a specified period (e.g., 48 or 96 hours). molluskconservation.orgnih.gov
SDS has been shown to be toxic to bacteria, algae, crustaceans, mollusks, echinoderms, and fish. researchgate.netresearchgate.net The toxicity is concentration-dependent. For instance, in the marine bacterium Vibrio fischeri, the mean EC50 value has been reported as 2.6 mg/L. researchgate.net For primary producers like the marine diatom Phaeodactylum tricornutum and the algae Dunaliella tertiolecta, SDS exposure can lead to a reduction in growth rate. researchgate.netnih.gov
Crustaceans, such as Daphnia magna and Tigriopus fulvus, are also sensitive, with reported LC50 values of 5.5 mg/L and 7.42 mg/L, respectively. santos.comnih.gov Studies on freshwater mollusks, which have experienced population declines due to water pollution, show significant sensitivity. molluskconservation.org The federally threatened species Hamiota perovalis had a 96-hour EC50 of 6,102 µg/L (6.1 mg/L), while the gastropod Leptoxis ampla was even more sensitive with an EC50 of 26 µg/L (0.026 mg/L). molluskconservation.org In fish, exposure to SDS can lead to morphological changes, metabolic disruption, and mortality. For the juvenile fathead minnow (Pimephales promelas), no adverse effects on growth were observed after 42 days of exposure to concentrations up to 1.36 mg/L. santos.com
At the cellular level, SDS can induce oxidative stress, leading to an increase in reactive oxygen species (ROS) and subsequent cellular damage. nih.govresearchgate.net It may also affect cell proliferation, differentiation, and DNA repair mechanisms. nih.gov
Development of Sustainable Laboratory Practices Involving Sodium Dodecyl Sulfate
Given its utility in laboratories, particularly in molecular biology for techniques like SDS-PAGE, developing sustainable practices for the use of SDS is essential. agscientific.com This aligns with the broader principles of green chemistry, which aim to reduce the environmental impact of chemical processes. safetystratus.comlabnews.co.uk
Key strategies for sustainable laboratory practices involving SDS include:
Waste Prevention and Reduction : The foremost principle of green chemistry is to prevent waste generation rather than treating it after it has been created. labnews.co.ukmit.edu In the context of SDS, this involves preparing solutions in quantities that are actually needed to avoid excess. Reducing the scale of experiments, where feasible, can significantly decrease the total volume of SDS waste. strath.ac.uk
Substitution with Safer Alternatives : A core tenet of green chemistry is the use of less hazardous chemicals. labnews.co.uk This involves researching and identifying alternative surfactants that can perform the same function as SDS but have a more favorable environmental or safety profile. cloudsds.com Databases and assessment tools like the EPA's Safer Chemical Ingredients List (SCIL) and GreenScreen® can aid in this selection process. cloudsds.com
Proper Waste Management : When SDS waste is generated, it must be managed responsibly. This includes segregating hazardous waste from non-hazardous waste to reduce the volume requiring specialized disposal. strath.ac.uk SDS solutions should be disposed of in accordance with local regulations, which may involve neutralization before disposal. agscientific.com
Water Conservation : Many laboratory applications involve significant water use. Employing water-saving equipment, such as waterless condensers or recirculating chillers instead of single-pass tap water cooling, can drastically reduce water consumption in a lab. strath.ac.uknottingham.ac.uk
By integrating these principles, laboratories can minimize the environmental footprint associated with the use of this compound, contributing to a safer and more sustainable scientific practice. safetystratus.com
Q & A
Q. How does SDS facilitate protein denaturation and separation in SDS-PAGE?
SDS binds to proteins at a ratio of ~1.4 g SDS per 1 g protein, masking intrinsic charges and imparting a uniform negative charge-to-mass ratio. This enables separation based on molecular weight during electrophoresis. For reproducible results:
Q. What experimental methods are used to determine SDS critical micelle concentration (CMC)?
The CMC of SDS (≈8.2 mM at 25°C in pure water) can be determined via:
- Conductivity measurements : A sharp inflection point in specific conductivity vs. concentration plots indicates micelle formation. Shanks et al. (1992) refined this using Debye-Hückel-Onsager theory and inverse problem-solving .
- Surface tension measurements : A plateau in surface tension vs. log[SDS] corresponds to CMC .
- Fluorescence spectroscopy : Pyrene polarity-sensitive emission shifts indicate micellization.
Q. How does SDS stabilize colloidal suspensions in materials science applications?
SDS enhances zeta potential (e.g., doubling it for MoS₂ suspensions at 0.1–0.5% w/v) via electrostatic repulsion. Key steps:
- Optimize SDS concentration to balance stability and interference with deposition (e.g., in electrophoretic deposition) .
- Use sonication (30–60 min) to disperse particles uniformly.
- Monitor suspension stability over time (e.g., 30-day sedimentation tests) .
Advanced Research Questions
Q. How can contradictions in micelle parameters (CMC, aggregation number) be resolved across studies?
Discrepancies arise from temperature, ionic strength, and methodology. For robust analysis:
- Activity coefficient corrections : Use Sasaki et al.'s (1975) approach with ion-exchange membranes and pNa electrodes to measure surfactant ion (aD) and counterion (aNa) activities directly .
- Model selection : Compare mass action thermodynamics (Shanks et al., 1992) vs. charged phase separation models (validated via logaD vs. logaNa linearity above CMC) .
- Salinity adjustments : Account for Na⁺ counterion binding (β ≈ 0.6–0.7) in high-salt buffers .
Q. What computational models predict SDS micelle/water partitioning for drug delivery systems?
COSMO-RS and UNIFAC models predict partition coefficients (log P) of solutes in SDS micelles:
- COSMO-RS : Accounts for molecular surface charge distribution; validated for homologous series (e.g., alcohols, acids) in SDS solutions .
- UNIFAC : Uses group contributions; effective for non-ionic surfactants but less accurate for ionic systems like SDS .
- Key factors : Interfacial contributions, solute conformation, and micelle curvature.
Q. How can SDS interfere with LC-MS-based proteomics, and how is this mitigated?
SDS suppresses ionization and causes adduct formation. Solutions include:
- Filter-aided sample preparation (FASP) : Replace SDS with urea/thiourea buffers after protein digestion .
- Acid-labile surfactants : Use alternatives like ProteaseMAX™, which degrade under low pH .
- Dilution strategies : Reduce SDS to <0.01% before MS injection .
Methodological Recommendations
- Protein Work : Avoid SDS in isoelectric focusing due to charge masking; use alternative surfactants (e.g., CHAPS) .
- Environmental Applications : For PAH desorption from sediments, use SDS at 1 g/L (below CMC) to minimize ecotoxicity .
- Safety : Handle SDS under fume hoods; avoid prolonged skin contact (irritant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
